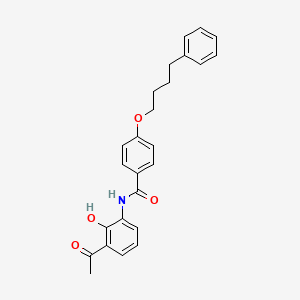

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4/c1-18(27)22-11-7-12-23(24(22)28)26-25(29)20-13-15-21(16-14-20)30-17-6-5-10-19-8-3-2-4-9-19/h2-4,7-9,11-16,28H,5-6,10,17H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBQTVFDLDHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275660 | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136450-06-1 | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136450-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-(4-Phenylbutoxy)benzoyl)amino-2-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136450061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-(4-PHENYLBUTOXY)BENZOYL)AMINO-2-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66NXWRAG2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, also known by its CAS number 136450-06-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is , with a molecular weight of 403.478 g/mol. It appears as a white powder with a density of 1.213 g/cm³ and has a boiling point of 528°C at 760 mmHg. The compound is stable under room temperature conditions when stored in a dry environment .

This compound exhibits several biological activities that are primarily attributed to its structural components:

- Leukotriene Antagonism : Similar compounds have demonstrated leukotriene antagonistic properties, which are significant in managing inflammatory responses and conditions such as asthma .

- HDAC Inhibition : Research indicates that benzamide derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .

In Vitro Studies

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The compound was tested against HepG2 liver cancer cells, showing significant inhibition of cell growth with an IC50 value indicating effective potency. The mechanism behind this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

- HepG2 Cell Line : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis rates, highlighting its potential as an anticancer agent. Flow cytometry analysis revealed that apoptosis rates increased significantly compared to control groups .

- Combination Therapy : The compound was also evaluated in combination with other chemotherapeutic agents such as taxol and camptothecin, showing enhanced efficacy in reducing tumor cell viability, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Comparative Analysis

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 136450-06-1 | 403.478 g/mol | Anticancer, HDAC inhibition |

| FNA (Bis(2-chloroethyl)-amino-benzamide) | Not applicable | Not applicable | HDAC3 selective inhibitor |

| Other Benzamide Derivatives | Various | Various | Leukotriene antagonists |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- The 4-phenylbutoxy chain in the target compound enhances lipophilicity compared to shorter alkoxy chains (e.g., benzyloxy in CAS 204589-82-2) .

- Substitution with electron-withdrawing groups (e.g., nitro in 4MNB) increases polarity but may reduce membrane permeability compared to the acetyl group in the target compound .

Key Observations :

- The hydroxy and acetyl groups in the target compound may mimic HDAC inhibitors like HPAPB, though its activity remains unvalidated .

Preparation Methods

Step-by-Step Synthesis

The following outlines a detailed methodology based on various research findings:

Synthesis of Ortho-Acetaminophenol :

- Ortho-aminophenol is dissolved in a suitable solvent (e.g., dichloromethane), followed by the addition of acetic anhydride under ice bath conditions.

- The reaction mixture is stirred and then processed through washing and drying steps to yield ortho-acetaminophenol.

Formation of Bromo Derivative :

- The ortho-acetaminophenol is treated with N-bromosuccinimide (NBS) under nitrogen atmosphere to obtain the bromo derivative.

- This step may require specific temperatures and times for optimal yield, typically monitored by thin-layer chromatography (TLC).

-

- The bromo derivative is reacted with triethylamine and palladium on carbon (Pd/C) under hydrogen gas to facilitate the amide formation.

- The reaction conditions usually involve heating at temperatures between 50°C to 75°C for several hours.

-

- After completion, the reaction mixture is cooled, and the product is extracted using organic solvents (e.g., ethyl acetate).

- Recrystallization from a suitable solvent mixture helps purify the final product, yielding N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide.

Experimental Data and Yield Analysis

Yield Data Table

| Step | Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1 | Ortho-Acetaminophenol | 78.8% | Ice bath, acetic anhydride |

| 2 | Bromo Derivative | 85% | NBS, nitrogen atmosphere |

| 3 | Final Amide Product | Variable | Pd/C, triethylamine, H₂ |

Characterization Techniques

To confirm the structure and purity of this compound, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) : Used for determining the molecular structure by analyzing hydrogen and carbon environments.

Mass Spectrometry (MS) : Helps in confirming the molecular weight and structure.

Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide be optimized for reproducibility and yield?

- Methodological Guidance :

- Step 1 : Begin with intermediates such as 3-amino-2-hydroxyacetophenone (CAS 70977-72-9) and 4-(4-phenylbutoxy)benzoic acid (CAS 30131-16-9), as these are critical precursors .

- Step 2 : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis. Reaction temperatures should be maintained at 0–5°C during initial mixing to prevent exothermic side reactions .

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify using column chromatography. For large-scale synthesis, consider continuous flow reactors to enhance efficiency .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., acetyl and phenylbutoxy groups). Compare chemical shifts with similar benzamide derivatives (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] = 438.483) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm for the acetyl group) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Guidance :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use sonication for 10–15 minutes to ensure homogeneity .

- Stability : Perform accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation products .

Advanced Research Questions

Q. What strategies can identify the primary biological targets and mechanisms of action for this compound?

- Methodological Guidance :

- Target Fishing : Use computational docking (e.g., AutoDock Vina) against protein databases (PDB) to prioritize enzymes like HDACs or kinases. Validate with in vitro enzyme inhibition assays (e.g., HDAC fluorometric activity kit) .

- Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Biochemical Validation : Employ pull-down assays with biotinylated derivatives and streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodological Guidance :

- Core Modifications : Synthesize analogs with substitutions on the acetyl group (e.g., trifluoromethyl for enhanced lipophilicity) or phenylbutoxy chain (e.g., shorter/longer alkyl linkers) .

- In Silico Screening : Use QSAR models to predict bioavailability and toxicity. Prioritize analogs with lower LogP (<5) and higher topological polar surface area (>90 Ų) for improved blood-brain barrier penetration .

- Biological Testing : Compare IC values across analogs in cell-based assays (e.g., cancer cell proliferation) to correlate structural changes with activity .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Methodological Guidance :

- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models. Use LC-MS/MS to quantify parent compound and metabolites .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via HRMS to identify active/inactive metabolites .

- Formulation Optimization : Test bioavailability enhancements (e.g., nanoemulsions, cyclodextrin complexes) to address poor solubility or rapid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.